Methyl 5-acetylbenzofuran-2-carboxylate
Description
Historical and Contemporary Significance of the Benzofuran (B130515) Heterocyclic System in Organic Synthesis
First synthesized in 1870, the benzofuran ring system has a rich history in organic chemistry. niscair.res.in Initially explored for its presence in natural products, the benzofuran core is now a privileged structure in synthetic organic chemistry. niscair.res.inrsc.org Contemporary research continues to unveil novel and efficient methodologies for the construction and functionalization of the benzofuran nucleus, driven by the ever-increasing demand for structurally diverse molecules in various scientific disciplines. nih.gov Synthetic strategies have evolved from classical condensation reactions to sophisticated transition-metal-catalyzed cross-coupling and cyclization reactions, enabling precise control over substitution patterns and molecular architecture. nih.gov
Overview of Functionalized Benzofuran Scaffolds in Modern Chemical Research
Functionalized benzofuran scaffolds are at the forefront of modern chemical research, primarily due to their wide spectrum of biological activities. rsc.orgnih.gov These derivatives have been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, among others. nih.govresearchgate.net The strategic placement of various functional groups on the benzofuran core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This has made functionalized benzofurans a fertile ground for drug discovery and development, with several benzofuran-containing drugs currently in clinical use. nih.gov
Scope and Significance of Methyl 5-acetylbenzofuran-2-carboxylate within Benzofuran Research
Within the extensive family of benzofuran derivatives, this compound represents a specific and important subclass. The presence of both an acetyl group and a methyl carboxylate group on the benzofuran framework offers multiple points for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. The acetyl group can participate in a variety of reactions, such as aldol (B89426) condensations and heterocycle formations, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides. This dual functionality makes this compound a versatile building block in the construction of diverse chemical libraries for biological screening and materials science applications. While extensive research has been conducted on various substituted benzofurans, detailed studies focusing specifically on this compound are still emerging, highlighting an area of potential for future investigations.
Chemical Properties and Synthesis of this compound
A thorough understanding of the chemical properties and synthetic routes is paramount for the effective utilization of this compound in research and development.
Hypothetical Physical and Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₀O₄ |
| Molecular Weight | 218.21 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297); sparingly soluble in non-polar solvents like hexane; and poorly soluble in water. |
| Melting Point | Predicted to be a crystalline solid with a defined melting point. |
| Boiling Point | Expected to be high due to its molecular weight and polarity. |
Synthesis of the Benzofuran Core and Subsequent Functionalization
The synthesis of this compound can be envisioned through a multi-step process, leveraging established methods for the construction of the benzofuran ring and subsequent functional group introduction.
A common and versatile method for the synthesis of the benzofuran-2-carboxylate core involves the reaction of a substituted salicylaldehyde (B1680747) with an α-haloacetate, such as methyl bromoacetate (B1195939), in the presence of a base like potassium carbonate. niscair.res.in This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation to form the furan (B31954) ring.
To obtain the desired 5-acetyl substitution, a suitable starting material would be 4-acetyl-2-hydroxybenzaldehyde (B28428). The reaction of this starting material with methyl bromoacetate would yield the precursor, which upon intramolecular cyclization, would furnish this compound.
Alternatively, the acetyl group can be introduced onto a pre-formed methyl benzofuran-2-carboxylate scaffold via a Friedel-Crafts acylation reaction. researchgate.netsigmaaldrich.com This electrophilic aromatic substitution would involve reacting methyl benzofuran-2-carboxylate with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. The directing effects of the existing substituents on the benzofuran ring would influence the position of the incoming acetyl group.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques, each providing unique insights into the molecule's connectivity and electronic environment. Although specific spectra for this compound are not widely published, expected spectral data can be inferred from known values for similar benzofuran derivatives.
Predicted ¹H NMR Spectral Data
In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the methyl ester protons, and the acetyl methyl protons. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet, with their chemical shifts and coupling constants being influenced by the positions of the acetyl and carboxylate groups. The furan proton would likely appear as a singlet in the aromatic region. The methyl protons of the ester and acetyl groups would each give rise to a sharp singlet, typically in the regions of 3.8-4.0 ppm and 2.5-2.7 ppm, respectively.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbons of the ester and acetyl groups would be expected to resonate at the downfield end of the spectrum (typically >160 ppm). The aromatic and furan carbons would appear in the range of approximately 110-160 ppm. The methyl carbons of the ester and acetyl groups would be observed at the upfield end of the spectrum.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum would show characteristic absorption bands for the different functional groups. Strong carbonyl stretching frequencies would be expected for both the ester (around 1720-1740 cm⁻¹) and the ketone (around 1680-1700 cm⁻¹) functionalities. The C-O stretching of the ester and the ether linkage in the furan ring would also give rise to distinct signals. Aromatic C-H and C=C stretching vibrations would also be present.
Predicted Mass Spectrometry Data
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of this compound (218.21). Fragmentation would likely involve the loss of the methoxy (B1213986) group from the ester and the acetyl group, leading to characteristic fragment ions.
Research Findings and Applications
While specific research articles focusing solely on this compound are scarce, the broader class of acetylated benzofuran carboxylates has been investigated for various applications, particularly in medicinal chemistry.
Role as a Synthetic Intermediate
The primary and most evident role of this compound is as a versatile synthetic intermediate. The presence of two reactive functional groups allows for a wide range of chemical transformations. For instance, the acetyl group can serve as a handle for the construction of more complex side chains or for the synthesis of fused heterocyclic systems. The ester group can be readily converted into other functional groups such as carboxylic acids, amides, or alcohols, further expanding the synthetic possibilities.
Potential Biological and Pharmacological Significance
Benzofuran derivatives are well-documented for their diverse biological activities. rsc.orgnih.gov The introduction of acetyl and carboxylate functionalities can significantly influence the pharmacological profile of the benzofuran scaffold. These groups can affect properties such as solubility, bioavailability, and binding affinity to biological targets. While the specific biological activities of this compound have not been extensively reported, related structures have shown promise as antimicrobial and anticancer agents. nih.govresearchgate.net Further research is warranted to explore the potential therapeutic applications of this specific compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
methyl 5-acetyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-7(13)8-3-4-10-9(5-8)6-11(16-10)12(14)15-2/h3-6H,1-2H3 |
InChI Key |
SGIGHACHMQIHCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(=C2)C(=O)OC |
Origin of Product |
United States |
Reaction Mechanisms and Transformations of Methyl 5 Acetylbenzofuran 2 Carboxylate Derivatives
Mechanistic Investigations in Benzofuran (B130515) Synthesis and Derivatization
The synthesis of the benzofuran scaffold, the core of Methyl 5-acetylbenzofuran-2-carboxylate, is a subject of extensive research, leading to the development of numerous innovative and catalytic strategies. Mechanistic studies reveal intricate pathways involving metal catalysts, cyclization, and isomerization steps to construct this important heterocyclic system.
The construction of the benzofuran ring is frequently accomplished through catalytic pathways, with transition metals like palladium and copper playing a pivotal role. These methods offer efficiency and versatility in creating substituted benzofurans.
One prominent strategy involves a tandem Sonogashira coupling-cyclization reaction. nih.govacs.org In this approach, a palladium-copper co-catalyst system is often employed. acs.orgnih.gov The mechanism typically begins with the Pd-catalyzed coupling of a terminal alkyne with an o-halophenol. acs.org Following this C-C bond formation, an intramolecular cyclization occurs to form the benzofuran ring. acs.org Copper catalysts are also utilized independently for their cost-effectiveness and environmentally benign nature. nih.gov A proposed mechanism for a copper-catalyzed reaction involves the formation of an iminium ion, followed by an attack by a copper acetylide intermediate, which then undergoes intramolecular cyclization and isomerization to yield the final benzofuran derivative. acs.org
Another significant catalytic route is the Heck reaction, which can be followed by an oxidative cyclization sequence to form the benzofuran ring. dicp.ac.cn Palladium acetate (B1210297) is a common catalyst for such transformations, facilitating the synthesis of various benzoyl-substituted benzofurans. acs.org The versatility of palladium catalysis is further demonstrated in reactions between coumarins and imidazo[1,2-a]pyridines, where palladium acetate acts as the catalyst and copper triflate serves as an oxidant to produce benzofuran structures. acs.org
The table below summarizes various catalytic systems employed in the synthesis of the benzofuran nucleus.
| Catalyst System | Reactants | Reaction Type | Reference |
| (PPh₃)PdCl₂ / CuI | Terminal alkynes and iodophenols | Sonogashira coupling and intramolecular cyclization | acs.orgnih.gov |
| Copper Iodide (CuI) | o-hydroxy aldehydes, amines, and alkynes | One-pot synthesis via iminium ion formation | acs.org |
| Palladium Acetate | Aryl boronic acids and 2-(2-formylphenoxy)acetonitriles | Not specified | acs.org |
| Palladium Acetate / Cu(OTf)₂·H₂O | Imidazo[1,2-a]pyridines and coumarins | Ring formation | acs.org |
| FeCl₃ | Electron-rich-aryl ketones | Intramolecular cyclization via oxidative C-O bond formation | dicp.ac.cn |
Intramolecular cyclization is a critical step in the majority of catalytic benzofuran syntheses. This process involves the formation of the heterocyclic furan (B31954) ring by creating a C-O bond between the phenol (B47542) oxygen and a carbon atom from the side chain, which was previously coupled to the aromatic ring. For instance, after a Sonogashira coupling reaction between an o-iodophenol and a terminal alkyne, the resulting intermediate undergoes intramolecular cyclization to furnish the benzofuran derivative. acs.orgnih.gov
In acid-catalyzed cyclizations, the mechanism involves the protonation of a substrate, such as an acetal, followed by the elimination of a small molecule like methanol (B129727) to form an oxonium ion intermediate. rwth-aachen.de The aromatic phenyl ring then performs a nucleophilic attack on this intermediate, leading to the cyclized product. rwth-aachen.de
Isomerization often represents the final mechanistic step to generate the stable benzofuran product. In certain copper-catalyzed one-pot syntheses, an intermediate formed after the initial coupling and cyclization steps transforms into the final benzofuran derivative through isomerization. acs.orgacs.org This step is crucial for the establishment of the aromatic furan ring system.
Chemical Reactivity of the Benzofuran Nucleus and Ester/Acetyl Groups
The chemical reactivity of this compound is dictated by its three primary functional components: the benzofuran nucleus, the methyl ester group at the 2-position, and the acetyl group at the 5-position. Each of these sites offers distinct possibilities for chemical transformation.
The selective hydrogenation of the benzofuran core is a valuable transformation, yielding 2,3-dihydrobenzofuran (B1216630) motifs that are key building blocks for various bioactive molecules. acs.orgrwth-aachen.de The primary challenge and goal of this reaction is to reduce the furan ring while leaving the benzene (B151609) ring untouched. rwth-aachen.de Various catalytic systems have been developed to achieve this selectivity.
Ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have proven to be effective catalysts for the selective hydrogenation of benzofuran derivatives to dihydrobenzofurans. rwth-aachen.de This system successfully hydrogenates the O-containing heteroaromatic ring while preserving the aromaticity of the C6-ring. rwth-aachen.de Similarly, iridium catalysts bearing bicyclic pyridine–phosphinite ligands have been used for the asymmetric hydrogenation of benzofurans. dicp.ac.cn
The choice of catalyst can be critical. For instance, in the hydrogenation of 2-acetylbenzofuran (B162037), platinum oxide displays high selectivity by reducing only the acetyl group, whereas Raney nickel hydrogenates both the acetyl group and the C=C double bond of the furan ring. nih.gov
| Catalyst | Substrate | Product | Selectivity | Reference |
| Ru@SILP-[ZnCl₄]²⁻ | Benzofuran | 2,3-Dihydrobenzofuran | High selectivity for furan ring | acs.orgrwth-aachen.de |
| 10% Pd/C | 2,3-disubstituted benzofurans | cis-2,3-dihydroderivatives | Selective for α,β-unsaturated C=C bond | nih.gov |
| Iridium-PyridinePhosphinite Complexes | 2- or 3-alkylbenzofurans | Chiral dihydrobenzofurans | High enantioselectivity | dicp.ac.cn |
| Raney Nickel | 2-acetylbenzofuran | 2-(1-hydroxyethyl)-2,3-dihydrobenzofuran | Reduces both acetyl and furan C=C bond | nih.gov |
| Platinum Oxide | 2-acetylbenzofuran | 2-(1-hydroxyethyl)benzofuran | Reduces only the acetyl group | nih.gov |
A key reaction of the benzofuran nucleus is the selective reduction of the α,β-unsaturated C=C double bond located at the 2- and 3-positions of the furanoid ring. The catalytic hydrogenation of 2,3-disubstituted benzofurans using 10% Palladium on carbon (Pd/C) has been studied specifically for this purpose, aiming to produce their corresponding cis-2,3-dihydroderivatives. nih.gov This reaction is a simple addition of hydrogen across the double bond. nih.gov
However, the reaction can sometimes yield unexpected by-products. For example, attempts to hydrogenate certain 2,3-disubstituted benzofurans with Pd/C can lead to a mixture of the desired 2,3-dihydrobenzofuran and a by-product resulting from the partial reduction of the benzene ring. nih.gov Theoretical calculations suggest that the olefinic carbons in these compounds behave as soft acids, making them susceptible to reduction. nih.gov The success and selectivity of the reduction can be influenced by catalyst concentration and reaction time. nih.gov
The acetyl group at the 5-position of the benzofuran ring is a versatile functional group that can participate in a variety of chemical transformations. It serves as a key precursor for the synthesis of more complex molecules.
One common reaction is the Claisen-Schmidt condensation, where the acetyl group of a 2-acetylbenzofuran reacts with various aromatic aldehydes. researchgate.net This reaction forms chalcones, which are valuable intermediates in organic synthesis. researchgate.net
The acetyl group can also undergo reactions such as bromination. The reaction of a benzofuran derivative containing an acetyl group with N-bromosuccinimide (NBS) can lead to the substitution of a hydrogen atom in the acetyl group with a bromine atom. nih.gov
Furthermore, the acetyl group on the benzofuran ring can be used in the Pfitzinger reaction. The reaction of 1-(benzofuran-2-yl)ethanone with an isatin (B1672199) under alkaline conditions results in the formation of 2-(benzofuran-2-yl)quinoline-4-carboxylic acid, demonstrating the utility of the acetyl moiety in constructing more complex heterocyclic systems. researchgate.net
Reactions of the Carboxylate Ester Group
Transesterification is the process of exchanging the organic R″ group of an ester with the organic R′ group of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. For this compound, the methyl group of the ester can be replaced by other alkyl or aryl groups by reacting it with a corresponding alcohol in the presence of a catalyst.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. masterorganicchemistry.com The new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, the original methoxy (B1213986) group is eliminated as methanol, yielding the new ester. masterorganicchemistry.com
Under basic conditions, a strong base, typically an alkoxide corresponding to the new alcohol (e.g., sodium ethoxide for transesterification with ethanol), is used. masterorganicchemistry.com The alkoxide directly attacks the ester's carbonyl carbon. The resulting tetrahedral intermediate then collapses, expelling the methoxide (B1231860) leaving group to form the new ester. libretexts.orgmasterorganicchemistry.com To drive the equilibrium towards the product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com Various catalysts, including Scandium(III) triflate and zinc clusters, have been shown to efficiently promote transesterification reactions under mild conditions. organic-chemistry.org
Table 2: Transesterification of this compound
| Reactant Alcohol (R-OH) | Catalyst | Product |
| Ethanol (B145695) | H₂SO₄ or NaOEt | Ethyl 5-acetylbenzofuran-2-carboxylate |
| Propanol | H₂SO₄ or NaOPr | Propyl 5-acetylbenzofuran-2-carboxylate |
| Isopropanol | H₂SO₄ or NaOiPr | Isopropyl 5-acetylbenzofuran-2-carboxylate |
The carboxylate ester group of this compound can react with hydrazine (B178648) (H₂NNH₂) or its derivatives through nucleophilic acyl substitution to form the corresponding carbohydrazide (B1668358). This reaction is a standard method for synthesizing hydrazides from esters. rjptonline.org The reaction typically involves heating the ester with hydrazine hydrate (B1144303), often in a solvent like ethanol.
The mechanism begins with the nucleophilic attack of the nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses by eliminating the methoxy group as methanol, resulting in the formation of the stable 5-acetylbenzofuran-2-carbohydrazide. These hydrazide derivatives are versatile intermediates for synthesizing a variety of heterocyclic compounds with potential pharmacological activities. rjptonline.orgnih.gov For example, they can be cyclized to form triazoles or thiadiazoles. rjptonline.org The reaction of 2-acyl-6-methylbenzo[b]furan-3-acetic acid esters with hydrazine has been studied, highlighting the reactivity of the ester function toward this nucleophile. researchgate.net
Table 3: Condensation of this compound with Hydrazine
| Hydrazine Derivative | Reaction Conditions | Product |
| Hydrazine Hydrate (H₂NNH₂·H₂O) | Reflux in Ethanol | 5-Acetylbenzofuran-2-carbohydrazide |
| Phenylhydrazine (PhNHNH₂) | Reflux in Ethanol | N'-Phenyl-5-acetylbenzofuran-2-carbohydrazide |
Electrophilic and Nucleophilic Substitutions on the Benzofuran Core
The benzofuran ring system is an aromatic heterocycle, and its reactivity is influenced by the fusion of the benzene and furan rings. The electron-rich nature of the heterocyclic ring makes it susceptible to electrophilic substitution, while nucleophilic substitutions are less common but can be achieved under specific conditions.
Electrophilic Aromatic Substitution
The benzofuran core readily undergoes electrophilic substitution reactions. chemicalbook.com The preferred position for electrophilic attack is generally the C2 position, followed by the C3 position. chemicalbook.comstackexchange.com This regioselectivity is explained by the relative stability of the sigma complex (arenium ion) intermediates formed during the reaction. Attack at the C2 position allows the positive charge to be stabilized by resonance involving the benzene ring, analogous to a benzyl (B1604629) carbocation. stackexchange.comechemi.com In contrast, attack at the C3 position results in a sigma complex where the positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.comechemi.com However, the stabilization from the benzene ring for C2 attack is generally more significant. stackexchange.com
When the C2 position is already substituted, as in this compound, electrophilic substitution is directed to other available positions on the ring system, primarily the C3 position of the furan ring or positions on the benzene ring, depending on the directing effects of the existing substituents (acetyl and carboxylate groups). chemicalbook.com Examples of electrophilic substitution on the benzofuran scaffold include nitration and halogenation. chemicalbook.com
Nucleophilic Substitution
Nucleophilic substitution on the electron-rich benzofuran ring is generally difficult. However, such reactions can be facilitated by the presence of strong electron-withdrawing groups or through the use of transition metal catalysts. nih.govacs.org For instance, nickel-catalyzed intramolecular nucleophilic addition reactions have been developed for the synthesis of benzofuran derivatives. acs.orgthieme.de Palladium-catalyzed reactions have also been employed for functionalizing the benzofuran skeleton. acs.org These catalytic methods provide pathways for introducing nucleophiles onto the benzofuran core, expanding the synthetic utility of these compounds. nih.govthieme.de
Computational and Theoretical Studies on Benzofuran Carboxylates
Density Functional Theory (DFT) Applications in Benzofuran (B130515) Chemistry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a vital tool in computational chemistry for studying the properties of benzofuran derivatives. DFT calculations allow for the prediction of various molecular properties, including geometry, vibrational frequencies, and electronic characteristics, which are often in good agreement with experimental results. researchgate.netnih.gov The application of DFT, particularly using hybrid functionals like B3LYP, provides deep insights into the structure, stability, and reactivity of these heterocyclic compounds. researchgate.netresearchgate.net
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. mdpi.com For a molecule like Methyl 5-acetylbenzofuran-2-carboxylate, this process involves calculating bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms.
DFT methods are employed to achieve a precise and reliable optimized geometry. mdpi.com The resulting structure provides critical information about the planarity of the benzofuran ring system and the orientation of its substituents—the acetyl group at the 5-position and the methyl carboxylate group at the 2-position. unimi.itirjweb.com Conformational analysis would further explore different possible spatial arrangements (conformers) of these substituent groups, particularly the rotation around single bonds, to identify the lowest-energy and therefore most probable conformation of the molecule in the gas phase. nih.gov Studies on similar planar molecules have shown that DFT calculations can accurately predict these structural parameters. unimi.itirjweb.com
Quantum Chemical Parameters and Reactivity Descriptors
Once the geometry is optimized, DFT calculations can be used to determine a range of quantum chemical parameters that describe the molecule's electronic properties and predict its chemical reactivity. These parameters, known as reactivity descriptors, are categorized as either global or local.
Global reactivity descriptors are properties that describe the reactivity of the molecule as a whole. They are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These descriptors provide a quantitative measure of the molecule's stability and its tendency to react. irjweb.com
Key global reactivity descriptors include:
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO) / 2). A higher chemical potential indicates a greater tendency to donate electrons.
Global Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO energy gap (η = (ELUMO - EHOMO) / 2). A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability and lower reactivity. researchgate.net
Global Softness (S): Softness is the reciprocal of hardness (S = 1 / 2η) and indicates the molecule's polarizability. Soft molecules are generally more reactive than hard molecules.
Electrophilicity Index (ω): Introduced by Parr, this index measures the ability of a molecule to accept electrons. It is calculated using the chemical potential and hardness (ω = μ² / 2η). It helps in quantifying the global electrophilic nature of a molecule. researchgate.net
Nucleophilicity (N): This parameter quantifies the nucleophilic character of a molecule. While several scales exist, it is generally associated with the HOMO energy; a higher HOMO energy corresponds to a greater ability to donate electrons and thus higher nucleophilicity.
Key local reactivity descriptors include:
Fukui Functions (f(r)): The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. It helps to identify the most reactive sites. A high value of f+(r) indicates a site susceptible to nucleophilic attack, while a high value of f-(r) points to a site prone to electrophilic attack.
Parr Functions: The Parr function is a more recent development used to predict sites for pericyclic reactions and both nucleophilic and electrophilic attacks, offering a powerful tool for understanding regioselectivity.
Local Electrophilicity and Nucleophilicity: These are atom-specific indices derived by combining global electrophilicity/nucleophilicity with local descriptors like Fukui functions, providing a more refined prediction of reactive sites.
For this compound, these local descriptors would pinpoint which atoms on the benzofuran ring or on the substituent groups are the most probable centers for reaction.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards charged species. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen. researchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms. researchgate.net
Green Regions: Represent areas of neutral or near-zero potential.
For this compound, the MEP surface would likely show negative potential (red) around the carbonyl oxygen atoms of both the acetyl and carboxylate groups, identifying them as primary sites for electrophilic interaction. Positive potentials (blue) would be expected around the hydrogen atoms. The MEP map provides a clear, intuitive picture of the molecule's charge landscape and reactive sites.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO studies)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining the structure and reactivity of molecules. researchgate.net It focuses on the interaction between the HOMO of one molecule and the LUMO of another. The shapes, energies, and distribution of these two orbitals are critical for understanding chemical reactions.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the regions from which electrons are most likely to be donated in a reaction with an electrophile. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The energy of the LUMO is related to the electron affinity, and its distribution highlights the regions where the molecule is most likely to accept electrons from a nucleophile. researchgate.net
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. researchgate.net
In the context of this compound, FMO analysis would involve visualizing the 3D plots of the HOMO and LUMO to see where the electron density is concentrated. This would reveal, for instance, whether the frontier orbitals are localized on the benzofuran ring system or on the substituent groups, thereby providing insight into the molecule's electronic transitions and reactive behavior. researchgate.net
Natural Bond Orbital (NBO) Analysis for Electron Density Redistribution
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.govresearchgate.net It translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, lone pairs, and bonds. This analysis reveals the stabilizing interactions between filled "donor" orbitals and empty "acceptor" orbitals.
For benzofuran systems, NBO analysis typically highlights significant electron delocalization from the oxygen lone pairs into the aromatic ring system. In a molecule like this compound, key interactions would be expected between:
The lone pairs of the furan (B31954) oxygen atom (donor) and the antibonding π* orbitals of the adjacent C-C bonds of the fused benzene (B151609) ring (acceptor).
The lone pairs of the carbonyl oxygens in both the acetyl and carboxylate groups (donors) and the antibonding σ* or π* orbitals of neighboring bonds.
Vibrational Spectroscopic Predictions and Interpretation
Theoretical vibrational analysis, typically performed using DFT calculations, is an essential tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of a molecule's optimized geometry, specific spectral bands can be assigned to the corresponding molecular motions (e.g., stretching, bending, and twisting).
For the analogue 1-benzofuran-2-carboxylic acid , DFT calculations have been used to predict its vibrational spectrum, showing good agreement with experimental FT-IR data. researchgate.netderpharmachemica.com Key vibrational modes for benzofuran carboxylates can be assigned based on these theoretical studies. The table below illustrates some of the principal vibrational modes and their theoretically predicted wavenumbers for this analogue.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3500-3700 |
| C-H Stretch | Aromatic Ring | ~3000-3100 |
| C=O Stretch | Carboxylic Acid | ~1700-1750 |
| C=C Stretch | Aromatic/Furan Ring | ~1450-1600 |
| C-O Stretch | Furan Ring / Carboxylate | ~1200-1300 |
| C-H Bending | Aromatic Ring | ~1000-1150 (in-plane), ~750-900 (out-of-plane) |
| Data derived from computational studies on 1-benzofuran-2-carboxylic acid. researchgate.netderpharmachemica.com |
For this compound, one would expect additional characteristic peaks, notably a strong carbonyl (C=O) stretching band from the 5-acetyl group, typically in the 1680-1700 cm⁻¹ range, and distinct stretching and bending modes associated with the methyl ester group.
Theoretical Insights into Reaction Outcomes and Selectivity
Computational studies can provide profound insights into reaction mechanisms, helping to explain why certain products are formed over others (selectivity). This is often achieved by calculating the energy profiles of different reaction pathways, including the structures and energies of reactants, transition states, and products.
While specific theoretical studies on the reaction selectivity of this compound are not available, computational analyses of general benzofuran synthesis mechanisms offer relevant insights. nih.govacs.org For instance, theoretical models of metal-catalyzed cyclization reactions to form the benzofuran ring can elucidate the role of the catalyst and the electronic effects of substituents on the reaction barriers. nih.gov By comparing the activation energies for different potential pathways (e.g., leading to different isomers), researchers can predict the most likely reaction outcome. The distribution of electrostatic potential and the energies of frontier molecular orbitals (HOMO and LUMO) on the reactants can also predict sites susceptible to nucleophilic or electrophilic attack, thereby explaining regioselectivity.
Computational Studies on Chemical Stability (Thermal and Kinetic)
The chemical stability of a molecule can be assessed computationally through various descriptors related to its electronic structure. One of the most common methods involves the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests the molecule is more reactive and less stable.
For the related compound 1-benzofuran-2-carboxylic acid , DFT calculations have determined the HOMO-LUMO gap, providing a quantitative measure of its stability. researchgate.net From this data, other global reactivity descriptors can be calculated, such as chemical potential, hardness, and electrophilicity, which further characterize the molecule's reactivity profile. These theoretical values offer a baseline for understanding the inherent stability of the benzofuran carboxylate core structure. researchgate.net
| Parameter | Definition | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of kinetic stability and chemical reactivity |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration |
| Electrophilicity Index (ω) | μ²/2η (where μ is chemical potential) | Measures the propensity to accept electrons |
| These parameters are commonly derived from DFT calculations to assess molecular stability. researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of Methyl 5-acetylbenzofuran-2-carboxylate, providing unambiguous evidence for the connectivity and chemical environment of each atom in the molecule.
The ¹H-NMR spectrum provides specific information about the protons within the molecule. The aromatic region of the spectrum is particularly informative, displaying signals for the protons on the benzofuran (B130515) core. The proton at the 3-position (H-3) of the furan (B31954) ring typically appears as a distinct singlet. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) exhibit a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene system. The acetyl and methyl ester groups give rise to sharp singlets in the aliphatic region of the spectrum, corresponding to the three protons of each methyl group.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Predicted data based on analysis of structurally similar benzofuran derivatives and standard chemical shift increments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~7.5 - 7.6 | Singlet (s) | 1H |
| H-4 | ~8.3 - 8.4 | Doublet (d) | 1H |
| H-6 | ~8.0 - 8.1 | Doublet of Doublets (dd) | 1H |
| H-7 | ~7.7 - 7.8 | Doublet (d) | 1H |
| -COOCH₃ | ~3.9 - 4.0 | Singlet (s) | 3H |
| -COCH₃ | ~2.7 - 2.8 | Singlet (s) | 3H |
The ¹³C-NMR spectrum reveals the electronic environment of each carbon atom. The spectrum is characterized by two distinct signals in the downfield region, corresponding to the carbonyl carbons of the acetyl and ester groups. The ester carbonyl carbon generally appears at a slightly lower chemical shift (less deshielded) than the ketone carbonyl carbon. libretexts.org The benzofuran ring system gives rise to a series of signals in the aromatic region (approximately 110-160 ppm). Quaternary carbons, those without attached protons, are typically weaker in intensity. oregonstate.edu The methyl carbons of the ester and acetyl groups appear as sharp signals in the upfield region of the spectrum.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Predicted data based on analysis of structurally similar benzofuran derivatives and standard chemical shift ranges. libretexts.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C-2 | ~145 - 148 | Quaternary (C) |
| C-3 | ~115 - 118 | CH |
| C-3a | ~155 - 158 | Quaternary (C) |
| C-4 | ~125 - 128 | CH |
| C-5 | ~132 - 135 | Quaternary (C) |
| C-6 | ~128 - 131 | CH |
| C-7 | ~112 - 115 | CH |
| C-7a | ~123 - 126 | Quaternary (C) |
| -C OOCH₃ | ~159 - 162 | Carbonyl (C=O) |
| -C OCH₃ | ~195 - 198 | Carbonyl (C=O) |
| -COOC H₃ | ~52 - 54 | Methyl (CH₃) |
| -COC H₃ | ~26 - 28 | Methyl (CH₃) |
Two-dimensional NMR techniques are employed to confirm the assignments made from one-dimensional spectra.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It would be used to definitively link the proton signals for H-3, H-4, H-6, H-7, and the two methyl groups to their corresponding carbon signals in the ¹³C-NMR spectrum. sdsu.edu For instance, the proton signal at ~7.5 ppm would show a correlation to the carbon signal at ~115 ppm, confirming the C-3/H-3 pair.
A correlation between the methyl protons of the acetyl group (~2.7 ppm) and the C-5 carbon (~132 ppm), confirming the position of the acetyl group on the benzene ring.
Correlations between the methyl protons of the ester group (~3.9 ppm) and the ester carbonyl carbon (~160 ppm).
Correlations between the H-4 proton and the C-5 and C-3a carbons, helping to piece together the aromatic ring structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the principal functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is dominated by strong absorptions corresponding to the two carbonyl groups. The ester carbonyl (C=O) stretch and the ketone carbonyl (C=O) stretch are expected to appear as two distinct, sharp bands in the region of 1680-1730 cm⁻¹. The exact positions can be influenced by conjugation with the aromatic system. libretexts.org Other significant absorptions include C-O stretching vibrations from the ester and furan ether linkages, C-H stretching from the aromatic and methyl groups, and C=C stretching vibrations from the aromatic ring.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H Stretch | Aromatic (Ar-H) |
| ~3000 - 2850 | C-H Stretch | Aliphatic (Methyl) |
| ~1720 - 1730 | C=O Stretch | Ester Carbonyl |
| ~1680 - 1690 | C=O Stretch | Ketone Carbonyl |
| ~1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1300 - 1200 | C-O Stretch | Ester & Aryl Ether |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation patterns under ionization. The molecular formula C₁₂H₁₀O₄ corresponds to a molecular weight of approximately 218.21 g/mol .
Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation. In positive-ion mode ESI-MS, this compound is expected to be observed predominantly as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 219. This confirms the molecular weight of the intact molecule. researchgate.net
Under conditions that induce fragmentation (tandem MS or MS/MS), characteristic fragmentation patterns emerge. The fragmentation of the protonated molecule can provide further structural confirmation. Common fragmentation pathways for related benzofuran and ester compounds include:
Loss of a methoxy (B1213986) radical (·OCH₃): Resulting in a fragment ion at m/z [M+H - 31]⁺.
Loss of methanol (B129727) (CH₃OH): Leading to a fragment at m/z [M+H - 32]⁺.
Loss of a methyl radical (·CH₃) from the acetyl group: Producing a fragment at m/z [M+H - 15]⁺.
Loss of the acetyl group (CH₂=C=O, ketene): Resulting in a fragment ion at m/z [M+H - 42]⁺.
The analysis of these fragments helps to confirm the presence and connectivity of both the methyl ester and the acetyl functional groups. researchgate.netmiamioh.edu
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for the identification, quantification, and structural elucidation of organic molecules like this compound.
In a typical LC-MS analysis of a benzofuran derivative, a reversed-phase column (such as a C18 column) is often employed. The mobile phase usually consists of a mixture of an aqueous component (often with an acidic modifier like formic acid to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate compounds with a range of polarities.
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically results in the formation of a prominent protonated molecule ([M+H]⁺). This allows for the determination of the molecular weight with high accuracy. For this compound (molecular formula C₁₂H₁₀O₄), the expected exact mass of the protonated molecule would be approximately 219.0657 g/mol .
Further structural information can be obtained using tandem mass spectrometry (MS/MS). In an MS/MS experiment, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable insights into the compound's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the methyl ester group, the acetyl group, and cleavages within the benzofuran ring system.
Illustrative LC-MS Data for this compound
| Parameter | Value |
|---|---|
| Chromatographic Column | C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 219.0657 [M+H]⁺ |
| Major MS/MS Fragments (m/z) | 204.0422, 176.0470, 145.0289 |
Note: The data presented in this table is illustrative and based on the general behavior of benzofuran derivatives in LC-MS analysis. Actual experimental values may vary.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). This results in higher resolution, improved sensitivity, and significantly faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC).
The application of UPLC for the analysis of this compound would offer several advantages, including sharper peaks and better separation from potential impurities or byproducts from its synthesis. The principles of separation are similar to HPLC, typically employing a reversed-phase C18 or C8 column. The reduced particle size in UPLC columns necessitates the use of a specialized chromatographic system capable of handling higher backpressures.
A UPLC method for this compound would likely utilize a rapid gradient elution with a mobile phase system similar to that used in LC-MS (e.g., water/acetonitrile or water/methanol with a formic acid modifier). The detection is commonly performed using a photodiode array (PDA) detector, which can provide a UV-visible spectrum of the eluting peak. The benzofuran ring system is a strong chromophore, and a distinct UV absorption maximum would be expected, aiding in peak identification and purity assessment. The high efficiency of UPLC allows for the rapid determination of the compound's purity and can be used for quantitative analysis with high precision.
Representative UPLC Method Parameters for this compound
| Parameter | Value |
|---|---|
| Column | UPLC BEH C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B in 2 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm and 310 nm |
| Expected Retention Time | ~1.5 minutes |
Note: This table provides representative UPLC conditions. Method optimization would be required to achieve the best separation for a specific sample.
Raman Spectroscopy
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and symmetry of a molecule. It is complementary to infrared (IR) spectroscopy. When a sample is irradiated with a monochromatic laser, the scattered light contains photons with the same energy as the incident photons (Rayleigh scattering) and a small fraction of photons with shifted energies (Raman scattering). This energy shift corresponds to the vibrational energy levels of the molecule.
The Raman spectrum of this compound would exhibit a series of characteristic bands corresponding to the various functional groups and the benzofuran core. Key vibrational modes would include:
C=O Stretching: Strong bands corresponding to the carbonyl stretching of the acetyl group and the methyl ester group. These would likely appear in the region of 1650-1750 cm⁻¹.
Aromatic C=C Stretching: Bands in the 1400-1600 cm⁻¹ region arising from the vibrations of the benzene and furan rings.
C-H Stretching: Vibrations of the aromatic and methyl C-H bonds, typically observed in the 2800-3100 cm⁻¹ range.
Benzofuran Ring Vibrations: Characteristic "breathing" modes and other skeletal vibrations of the fused ring system at lower wavenumbers.
The specific positions and intensities of the Raman bands can provide a unique fingerprint for the molecule, allowing for its identification and the study of its structural properties.
Anticipated Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3100-3000 | Aromatic C-H Stretch |
| ~2950-2850 | Aliphatic C-H Stretch (Methyl groups) |
| ~1720 | C=O Stretch (Ester) |
| ~1680 | C=O Stretch (Acetyl) |
| ~1600-1450 | Aromatic C=C Ring Stretching |
| ~1360 | C-H Bending (Methyl groups) |
| ~1250 | C-O Stretch (Ester and Furan) |
| ~850 | Benzofuran Ring Breathing Mode |
Note: The wavenumbers in this table are approximate and based on characteristic group frequencies for similar molecular structures. Actual experimental values may differ.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray Diffraction (XRD) crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide information about the electron density distribution within the crystal, which can be used to determine the precise positions of the atoms in the molecule and the packing of the molecules in the crystal lattice.
A successful single-crystal XRD analysis of this compound would provide a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry.
Conformation: The preferred conformation of the molecule in the solid state, including the orientation of the acetyl and methyl carboxylate substituents relative to the benzofuran plane.
Planarity: Confirmation of the planarity of the benzofuran ring system.
Intermolecular Interactions: Identification of any significant intermolecular interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces, which govern the crystal packing.
Crystallographic Parameters: The unit cell dimensions (a, b, c, α, β, γ), space group, and other crystallographic data that define the crystal structure.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| α (°) | 90 |
| β (°) | Hypothetical Value |
| γ (°) | 90 |
| Volume (ų) | Hypothetical Value |
| Z (molecules per unit cell) | 4 |
| Key Intermolecular Interactions | C-H···O interactions, π-π stacking |
Note: This table presents hypothetical crystallographic data for illustrative purposes, as experimental data for this specific compound is not publicly available. The actual crystal structure may belong to a different crystal system and space group.
Synthetic Applications and Further Chemical Transformations of Benzofuran 2 Carboxylate Scaffolds
Utilization as Precursors for Complex Heterocyclic Systems
The reactivity of the acetyl and carboxylate moieties in "Methyl 5-acetylbenzofuran-2-carboxylate" makes it a valuable precursor for the synthesis of various fused and appended heterocyclic rings, which are of significant interest in medicinal chemistry and materials science.
The acetyl group at the 5-position of the benzofuran (B130515) ring is a key functional handle for the construction of pyrazole (B372694) derivatives. A common and effective method involves a two-step sequence commencing with a Claisen-Schmidt condensation, followed by cyclization with a hydrazine (B178648) derivative. akademisains.gov.myresearchgate.netajrconline.org
First, "this compound" undergoes a base-catalyzed condensation with an aromatic aldehyde to form the corresponding chalcone (B49325), (E)-methyl 5-(3-arylprop-2-enoyl)benzofuran-2-carboxylate. This reaction proceeds by the deprotonation of the methyl group of the acetyl moiety to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system of the chalcone.
In the second step, the synthesized chalcone is reacted with hydrazine hydrate (B1144303) or a substituted hydrazine in a suitable solvent, such as ethanol (B145695) or acetic acid. researchgate.net The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to afford the 1,3,5-substituted pyrazoline, which can then be oxidized to the corresponding pyrazole. The use of substituted hydrazines allows for the introduction of various substituents at the N1 position of the pyrazole ring.
Table 1: Synthesis of Pyrazole Derivatives from this compound
| Step | Reaction | Reactants | Key Intermediate/Product |
|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | This compound, Aromatic Aldehyde, Base (e.g., NaOH) | (E)-methyl 5-(3-arylprop-2-enoyl)benzofuran-2-carboxylate (Chalcone) |
| 2 | Cyclization | Chalcone derivative, Hydrazine Hydrate (or substituted hydrazine) | Methyl 5-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)benzofuran-2-carboxylate |
The methyl carboxylate at the 2-position of the benzofuran scaffold is the reactive site for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. This transformation is typically achieved by converting the ester into a carbohydrazide (B1668358), which then undergoes cyclization. rsc.orgnih.govnih.govorganic-chemistry.org
The initial step involves the reaction of "this compound" with hydrazine hydrate, usually in a protic solvent like ethanol, to yield 5-acetylbenzofuran-2-carbohydrazide. This nucleophilic acyl substitution reaction replaces the methoxy (B1213986) group of the ester with a hydrazinyl group.
The resulting carbohydrazide is a key intermediate that can be cyclized to form the 1,3,4-oxadiazole ring through various methods. One common approach is the reaction with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. nih.gov This results in the formation of a 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is the 5-acetylbenzofuran-2-yl group and the other is derived from the carboxylic acid used. Another method involves reacting the carbohydrazide with carbon disulfide in a basic medium to form a dithiocarbazate intermediate, which can then be cyclized to a 1,3,4-oxadiazole-2-thiol. jchemrev.com
Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives
| Step | Reaction | Reactants | Key Intermediate/Product |
|---|---|---|---|
| 1 | Hydrazinolysis | This compound, Hydrazine Hydrate | 5-Acetylbenzofuran-2-carbohydrazide |
| 2 | Cyclization | 5-Acetylbenzofuran-2-carbohydrazide, Carboxylic Acid, POCl₃ | Methyl 5-(5-substituted-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxylate |
The acetyl group of "this compound" can participate in the Pfitzinger reaction to construct a quinoline-4-carboxylic acid ring system fused to another heterocyclic scaffold. researchgate.netwikipedia.orgresearchgate.netasianpubs.orgdntb.gov.uaresearchgate.net The Pfitzinger reaction involves the condensation of an isatin (B1672199) derivative with a carbonyl compound containing an α-methylene group under basic conditions. wikipedia.orgresearchgate.net
In this case, the methyl group of the 5-acetyl moiety acts as the active methylene (B1212753) component. The reaction is typically carried out by treating a mixture of "this compound" and an isatin with a strong base, such as potassium hydroxide (B78521). researchgate.netjocpr.com The base facilitates the opening of the isatin ring to form an isatoic acid derivative, which then condenses with the enolate of the acetylbenzofuran. Subsequent intramolecular cyclization and dehydration lead to the formation of a 2-(5-(methoxycarbonyl)benzofuran-2-yl)quinoline-4-carboxylic acid derivative. The substitution pattern on the resulting quinoline (B57606) ring can be varied by using substituted isatins.
Table 3: Pfitzinger Reaction for Quinoline Carboxylic Acid Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| This compound | Isatin | Strong Base (e.g., KOH) | 2-(5-(methoxycarbonyl)benzofuran-2-yl)quinoline-4-carboxylic acid |
The acetyl group of "this compound" also serves as a starting point for the synthesis of thiazole (B1198619) and thiophene (B33073) heterocycles through well-established synthetic protocols.
For the synthesis of thiazole derivatives, the Hantzsch thiazole synthesis is a viable route. chemhelpasap.comsynarchive.comrsc.orgmdpi.comyoutube.comnih.govgoogle.com This method involves the reaction of an α-haloketone with a thioamide. Therefore, the first step is the α-bromination of the acetyl group of "this compound" to yield methyl 5-(2-bromoacetyl)benzofuran-2-carboxylate. This intermediate is then condensed with a thioamide, such as thiourea, in a suitable solvent to afford the corresponding 2-aminothiazole (B372263) derivative. The thiazole ring is formed through an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration. chemhelpasap.com
The construction of a thiophene ring can be achieved via the Gewald reaction. organic-chemistry.orgnih.govresearchgate.netumich.edumdpi.com This multicomponent reaction typically involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgresearchgate.net In this context, the acetyl group of "this compound" can serve as the ketone component. The reaction with a compound such as ethyl cyanoacetate (B8463686) and sulfur in the presence of a base like morpholine (B109124) would lead to the formation of a polysubstituted 2-aminothiophene derivative attached to the benzofuran scaffold.
Development of Novel Synthetic Methodologies Employing Benzofuran Carboxylates
Benzofuran-2-carboxylates are not only precursors to other heterocycles but are also employed in the development of new synthetic methods. For instance, the benzofuran nucleus can be further functionalized using modern catalytic techniques. Palladium-catalyzed cross-coupling reactions, such as C-H arylation at the C3 position, have been developed using benzofuran-2-carboxamide (B1298429) derivatives, which can be obtained from the corresponding carboxylates. nih.gov These methods allow for the introduction of aryl and heteroaryl substituents onto the benzofuran ring with high efficiency.
Furthermore, derivatives of benzofuran-2-carboxylic acid, such as benzofuran-2-ylmethyl acetates, have been utilized in palladium-catalyzed Tsuji-Trost-type reactions. unicatt.it This allows for the nucleophilic substitution at the benzylic-like position, enabling the introduction of a variety of N, S, O, and C-based nucleophiles. Such methodologies expand the toolkit for the diversification of the benzofuran scaffold, starting from readily available carboxylates.
Mechanistic Studies as a Basis for Designing New Reactions
Understanding the reaction mechanisms underlying the transformations of "this compound" is crucial for optimizing existing synthetic routes and designing novel reactions. For instance, mechanistic studies of the Pfitzinger reaction have elucidated the role of the base in the initial ring-opening of isatin and the subsequent condensation and cyclization steps. wikipedia.orgresearchgate.net This knowledge can be applied to predict the outcome of reactions with different substituted isatins and acetyl-heterocycles.
Similarly, computational and experimental studies on the Gewald reaction have provided insights into the reaction pathway, including the initial Knoevenagel condensation and the subsequent ring closure involving the addition of sulfur. umich.edu In the context of chalcone formation, mechanistic investigations can help in understanding the stereoselectivity of the reaction and the factors influencing the E/Z isomerism of the product. researchgate.net These mechanistic understandings form a rational basis for the design of new synthetic transformations and the prediction of their outcomes, thereby advancing the synthetic utility of benzofuran-2-carboxylate scaffolds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
